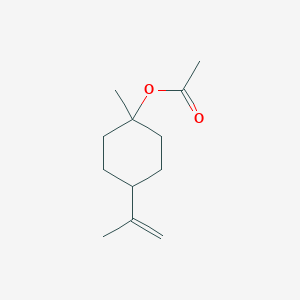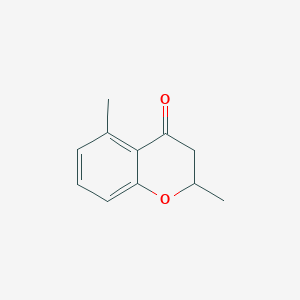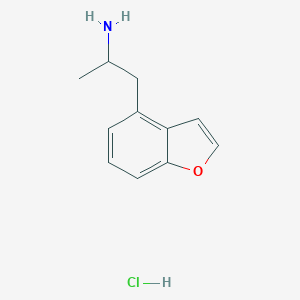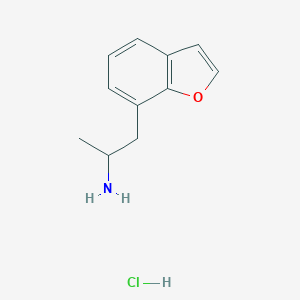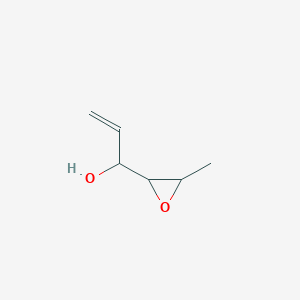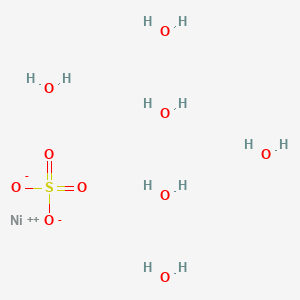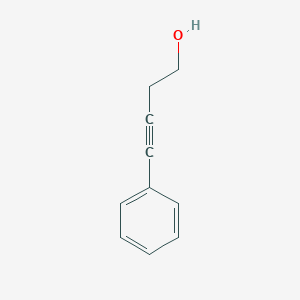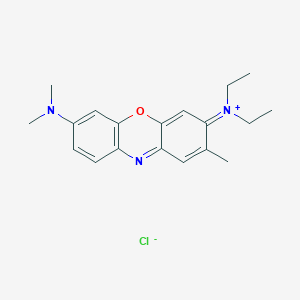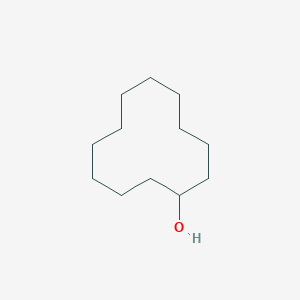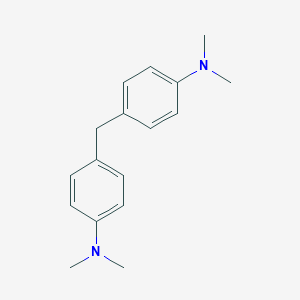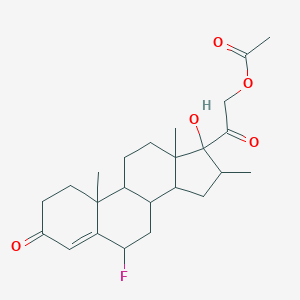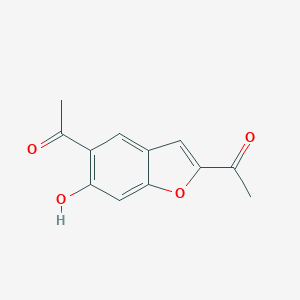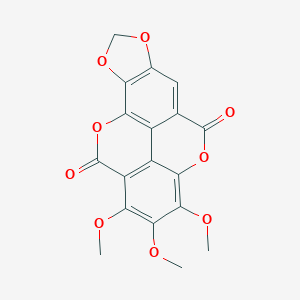
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane: is an organosilicon compound characterized by the presence of two trichlorosilyl groups attached to a benzylmethane backbone. This compound is known for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane can be synthesized through the reaction of trichlorosilane with benzylmethane under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2 + 2 \text{HSiCl}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2(\text{SiCl}_3)_2 ]
Industrial Production Methods: In industrial settings, the production of bis(trichlorosilyl)benzylmethane involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is common to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The trichlorosilyl groups react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, alcohols, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products:
Substitution Reactions: Formation of substituted benzylmethane derivatives.
Oxidation: Formation of oxidized silicon compounds.
Reduction: Formation of reduced silicon compounds.
Hydrolysis: Formation of silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chemistry: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with enhanced properties such as hydrophobicity, thermal stability, and mechanical strength.
Biology and Medicine: In biological research, bis(trichlorosilyl)benzylmethane is used for surface modification of biomaterials to improve biocompatibility and reduce biofouling. It is also explored for its potential in drug delivery systems and diagnostic applications.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants. Its ability to modify surfaces makes it valuable in the development of advanced materials for electronics, automotive, and aerospace industries.
Mecanismo De Acción
The mechanism of action of bis(trichlorosilyl)benzylmethane involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to act as a versatile reagent in different reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Bis(trichlorosilyl)methane
- Bis(trichlorosilyl)ethane
- Bis(trichlorosilyl)propane
Comparison: 2-Benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane is unique due to the presence of the benzylmethane backbone, which imparts distinct chemical properties compared to other bis(trichlorosilyl) compounds. The benzyl group enhances the compound’s reactivity and allows for the formation of more complex structures in synthetic applications.
Propiedades
Número CAS |
1922-99-2 |
|---|---|
Fórmula molecular |
C8H8Cl6Si2 |
Peso molecular |
373 g/mol |
Nombre IUPAC |
trichloro-(2-phenyl-1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C8H8Cl6Si2/c9-15(10,11)8(16(12,13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clave InChI |
FKVMNOZPEYQJLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
| 1922-99-2 | |
Sinónimos |
2-benzyl-1,1,1,3,3,3-hexachloro-1,3-disilapropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


